Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-7-8(11)5-13-9(7)12-4-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUBMJUWIJKMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC=C2I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472272 | |
| Record name | Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864681-19-6 | |
| Record name | Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance iodine solubility and reaction homogeneity, improving yields to 78% compared to 65% in acetone.
- Catalyst Screening : The addition of Lewis acids (e.g., BF₃·OEt₂) directs regioselectivity, suppressing diiodination byproducts.
- Temperature Control : Maintaining 0–5°C minimizes thermal decomposition of the iodinating agent while allowing complete conversion within 6 hours.
Table 1: Iodination Performance Under Varied Conditions
| Iodinating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NIS | Acetone | 25 | 65 | 95 |
| I₂/KIO₃ | DMF | 0 | 78 | 97 |
| ICl | CH₂Cl₂ | -10 | 70 | 93 |
Multicomponent Reactions for Pyrrolopyridine Core Assembly
A one-pot synthesis strategy constructs the pyrrolo[2,3-B]pyridine skeleton while introducing the iodine and ester groups simultaneously. A representative protocol involves the condensation of phenylhydrazine, aldehydes, and malononitrile catalyzed by AC-SO3H in ethanol. This method achieves 80% yield at gram-scale, making it industrially viable.
Mechanistic Insights
- Hydrazone Formation : Phenylhydrazine reacts with aldehydes to generate hydrazone intermediates.
- Cyclization : Malononitrile attacks the hydrazone, inducing cyclization to form the pyrrolopyridine core.
- Iodination and Esterification : Sequential treatment with iodine and ethyl chloroformate introduces substituents without isolating intermediates.
Key Advantages :
- Eliminates the need for pre-functionalized starting materials.
- Reduces purification steps through in-situ quenching of byproducts.
Cyclization Strategies for Scaffold Construction
Pictet-Spengler and related cyclizations build the pyrrolo[2,3-B]pyridine framework from acyclic precursors. A three-step sequence exemplifies this approach:
- Aldol Condensation : 2-Aminopyridine-3-carbaldehyde reacts with ethyl acetoacetate to form a β-ketoester intermediate.
- Cyclodehydration : Concentrated H₂SO₄ induces ring closure, yielding ethyl pyrrolo[2,3-B]pyridine-5-carboxylate.
- Electrophilic Iodination : Treatment with I₂ in acetic acid installs the 3-iodo substituent.
Yield Optimization :
- Replacing H₂SO₄ with polyphosphoric acid (PPA) increases cyclization efficiency from 50% to 72%.
- Microwave-assisted heating reduces reaction time from 12 hours to 30 minutes.
Esterification of Carboxylic Acid Intermediates
For modular synthesis, the ester group can be introduced via carboxylate intermediates. 3-Iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
Comparative Analysis :
| Esterification Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂/EtOH | Toluene | 80 | 85 |
| DCC/DMAP | CH₂Cl₂ | 25 | 78 |
| CDI | THF | 40 | 82 |
Purification Notes :
- Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted carboxylic acid.
- Recrystallization from ethanol/water (4:1) yields analytically pure material.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide bases. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition and signal transduction.
Chemical Biology: It is employed in the development of chemical probes for studying protein-ligand interactions and cellular processes.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and other signaling proteins.
Comparison with Similar Compounds
Structural Analogs within the Pyrrolo[2,3-B]pyridine Family
a) Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
- Core Structure : Pyrrolo[2,3-B]pyridine.
- Substituents : Chlorine at position 5, ethyl ester at position 2.
- Key Differences : The carboxylate group is at position 2 instead of 5, and chlorine replaces iodine. This reduces electrophilicity, limiting cross-coupling utility compared to the iodinated analog .
- Applications : Intermediate for anticancer agents due to halogenated aromatic systems .
b) Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Core Structure : Pyrrolo[2,3-B]pyridine.
- Substituents : Iodine at position 3, tert-butyl carbamate at position 1.
- Key Differences : The tert-butyl group provides steric protection for the pyrrole nitrogen, enhancing stability during synthesis. The absence of a carboxylate group reduces solubility in polar solvents .
- Synthesis : Uses di-tert-butyl dicarbonate for nitrogen protection, followed by iodination .
c) Ethyl 2,3,3-trimethylpyrrolo[2,3-B]pyridine-5-carboxylate
- Core Structure : Pyrrolo[2,3-B]pyridine.
- Substituents : Methyl groups at positions 2 and 3, ethyl ester at position 3.
- The lack of iodine limits further functionalization .
Positional Isomers and Fused-Ring Variants
a) Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
- Core Structure : Pyrrolo[2,3-c]pyridine (fused at [2,3-c] instead of [2,3-B]).
- Key Differences : Altered ring fusion shifts electronic properties and reactivity. This isomer is less explored in drug discovery compared to the [2,3-B] variant .
b) Ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylate
- Core Structure: Thieno[2,3-B]pyridine (thiophene fused to pyridine).
- Substituents : Cyclopropyl, nitro, and aryloxo groups.
- Key Differences : The thiophene ring introduces sulfur, altering electronic properties and metabolic stability. These compounds exhibit cytotoxicity against cancer cells, unlike pyrrolo analogs .
c) Ethyl furo[2,3-B]pyridine-5-carboxylate
- Core Structure : Furo[2,3-B]pyridine (furan fused to pyridine).
- Key Differences : Oxygen in the furan ring increases polarity and hydrogen-bonding capacity. Synthesized via Pd-catalyzed coupling, similar to iodinated pyrrolopyridines .
Substituent-Driven Functional Variations
Biological Activity
Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS No. 864681-19-6) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthetic routes, mechanisms of action, and comparisons with similar compounds.
Overview of this compound
This compound features a pyrrolo[2,3-B]pyridine core structure, characterized by the presence of an iodine atom at the 3-position, which enhances its reactivity and potential for further functionalization. The compound is primarily synthesized through iodination of a pyrrolo precursor followed by esterification with ethanol.
| Property | Value |
|---|---|
| Molecular Formula | C10H9IN2O2 |
| Molecular Weight | 316.09 g/mol |
| IUPAC Name | This compound |
| InChI Key | MNUBMJUWIJKMEL-UHFFFAOYSA-N |
Cytotoxicity and Anticancer Potential
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic activity against various cancer cell lines. Specifically, research has shown that this compound can inhibit the HGF/MET signaling pathway , which is crucial in several cancers. The compound demonstrated considerable potency with IC50 values indicating its effectiveness in inducing cell death in cancerous cells .
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or other enzymes involved in cellular signaling pathways.
- Receptor Binding : It may bind to G-protein coupled receptors (GPCRs), altering signal transduction processes.
- Interaction with Cellular Targets : The iodine atom facilitates nucleophilic substitution reactions, allowing the compound to modify biological targets directly.
Synthetic Routes
The synthesis of this compound typically involves:
- Iodination : Using iodine and an oxidizing agent to introduce the iodine atom into the pyrrolo structure.
- Esterification : Reacting the resultant carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester derivative.
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- A study on a series of pyrrolo derivatives revealed that modifications at the 3-position significantly enhanced anticancer activity .
- Another investigation focused on kinase inhibitors derived from pyrrolo compounds demonstrated their potential in treating various malignancies .
Comparison with Similar Compounds
This compound can be compared with other pyrrolo derivatives:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate | Moderate cytotoxicity against cancer cells |
| Ethyl 1H-pyrrolo[2,3-B]pyridine-5-carboxylate | Lower potency compared to iodinated derivatives |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
